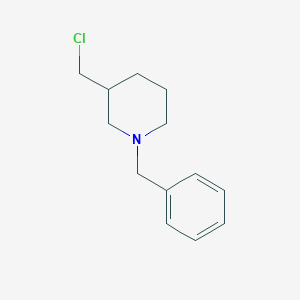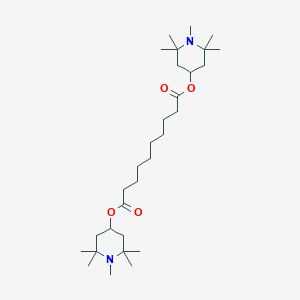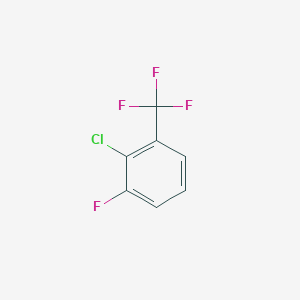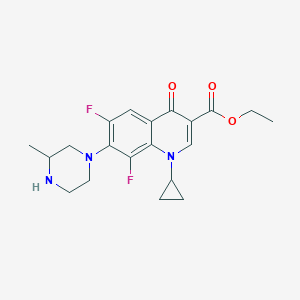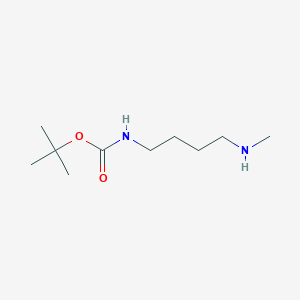
4'-(Trifluoromethoxy)acetophenone
概要
説明
4’-(Trifluoromethoxy)acetophenone is an organic building block . It is also referred to as p-(trifluoromethoxy)acetophenone . It appears as a clear yellow liquid .
Molecular Structure Analysis
The molecular formula of 4’-(Trifluoromethoxy)acetophenone is C9H7F3O2 . Its molecular weight is 204.15 . The SMILES string representation is CC(=O)c1ccc(OC(F)(F)F)cc1 .Physical And Chemical Properties Analysis
4’-(Trifluoromethoxy)acetophenone is a liquid at room temperature . It has a refractive index of 1.455 (lit.) and a density of 1.278 g/mL at 25 °C (lit.) .科学的研究の応用
Drug Intermediate Synthesis : 4'-(Methylthio)acetophenone, a compound related to 4'-(Trifluoromethoxy)acetophenone, is used as an important drug intermediate in the synthesis of Vioxx (Rofecoxib), a selective COX-2 inhibitor NSAID. This compound is typically produced using Friedel–Crafts acylation with environmentally harmful acid catalysts. However, a greener process using heterogeneous catalysts has been developed (Yadav & Bhagat, 2005).
Corrosion Inhibition : Various acetophenone derivatives have been synthesized as new inhibitors for mild steel corrosion in acidic media. These compounds, including 4-chloro-acetophenone derivatives, exhibit high inhibition efficiencies. Their adsorption behavior obeys the Langmuir adsorption isotherm, and their structure-inhibition efficiency relationship has been investigated using quantum chemical calculations (Li et al., 2007); (Li et al., 2008).
Baeyer–Villiger Oxidation Studies : The biological Baeyer–Villiger oxidation of fluorinated acetophenones, including 4'-(fluoro)acetophenones, has been studied using 19F nuclear magnetic resonance (NMR). This method evaluates the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Supramolecular Self-Assembly Studies : Acetophenone derivatives have been studied for their role in supramolecular self-assembly, driven by weak interactions like C–H⋯O, C–H⋯π, and π⋯π stacking interactions. These interactions are crucial for forming and strengthening molecular assemblies, and Hirshfeld surface analyses have provided detailed insights into these weak forces (Seth et al., 2011).
Synthesis and Reactivity Studies : The preparation and reactivity of keto- and styrene-based trifluoromethoxylated synthons, including 2-trifluoromethoxy acetophenone, have been described. These studies focus on the synthesis and chemical behavior of these compounds, considering the impact of the trifluoromethoxy group (Zriba, Magnier, & Blazejewski, 2009).
Safety and Hazards
4’-(Trifluoromethoxy)acetophenone is classified as a combustible liquid . It has a flash point of 88 °C in a closed cup . Safety measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, using spark-proof tools and explosion-proof equipment, and taking precautionary measures against static discharges .
将来の方向性
A study has been conducted on the antibacterial and antifungal activities of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . The results of this study could provide promising access to future research about the development of novel agents against bacterial and fungal infections .
特性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXTBIPPMLEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234076 | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85013-98-5 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085013985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q4W8V7RF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

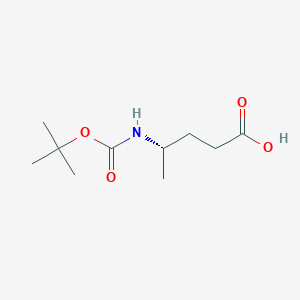
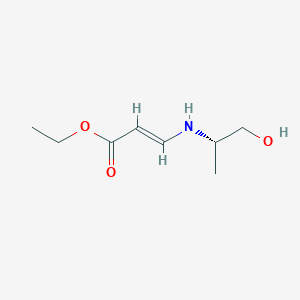
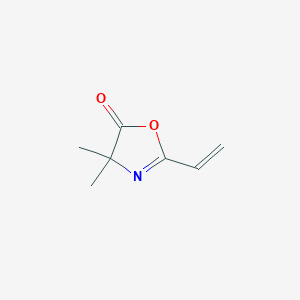
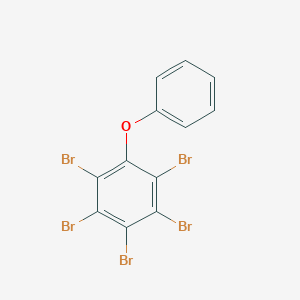
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)
